3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one
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Overview
Description
3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system comprising an isoxazole ring and a pyrimidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets within cells. One proposed mechanism is the induction of apoptosis in cancer cells through the elevation of intracellular reactive oxygen species (ROS). This leads to the alteration of mitochondrial membrane potential, ultimately triggering cell death . The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Shares the isoxazole ring but lacks the fused pyrimidine ring.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine have similar biological activities but different structural features.
Isoxazoline Derivatives: These compounds have a similar isoxazole ring but differ in the saturation of the ring system.
Uniqueness
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent, particularly in cancer treatment, where it has shown promising results in inducing apoptosis in various cancer cell lines .
Properties
CAS No. |
15832-30-1 |
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Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-phenyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N3O2/c15-10-8-9(7-4-2-1-3-5-7)14-16-11(8)13-6-12-10/h1-6H,(H,12,13,15) |
InChI Key |
VDZPDZOUXAGXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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